molecular formula C16H16N2O5S B2799696 3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile CAS No. 1207028-43-0

3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile

Cat. No.: B2799696
CAS No.: 1207028-43-0
M. Wt: 348.37
InChI Key: FNYYHPNFERLWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure, incorporating a benzonitrile linked to a morpholinosulfonyl-substituted furan, suggests potential as a key intermediate or scaffold for the development of novel therapeutic agents. Researchers can utilize this compound in the synthesis of more complex molecules targeting various biological pathways. The morpholinesulfonyl group is a common feature in compounds designed to modulate enzyme activity, particularly in kinase inhibition . Furthermore, the furan moiety is a privileged structure in agrochemical research, often associated with antifungal properties, making this compound a candidate for investigation in plant protection studies . This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c17-11-13-2-1-3-14(10-13)22-12-15-4-5-16(23-15)24(19,20)18-6-8-21-9-7-18/h1-5,10H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYYHPNFERLWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(O2)COC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile typically involves multiple steps, starting with the preparation of the furan ring substituted with a morpholinosulfonyl group. This is followed by the introduction of the benzonitrile moiety through a series of organic reactions. Common reagents used in these reactions include sulfonyl chlorides, morpholine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group results in primary amines.

Scientific Research Applications

3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The morpholinosulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring and benzonitrile moiety may also contribute to its overall biological effects by interacting with cellular components and disrupting normal cellular functions.

Comparison with Similar Compounds

Compound 41: 3-({[5-(8-Nitrodibenzo[b,d]furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile

  • Core Structure : Benzonitrile linked to a nitrodibenzofuran-oxadiazole-sulfanyl system.
  • Key Differences: Replaces the morpholinosulfonyl-furan group with a nitro-substituted dibenzofuran and oxadiazole-sulfanyl bridge. The nitro group may reduce solubility compared to morpholinosulfonyl, while the dibenzofuran’s extended aromatic system could enhance π-π stacking in target binding .
  • Synthetic Pathway : Similar coupling strategies but diverges at sulfanyl vs. sulfonyl functionalization steps .

Tepotinib (3-(1-(3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile)

  • Core Structure: Benzonitrile attached to a pyridazinone-piperidine-pyrimidine scaffold.
  • Key Differences: Uses a pyridazinone ring and piperidine-methoxy-pyrimidine substituent instead of furan-morpholinosulfonyl. The piperidine group may improve blood-brain barrier penetration, while the pyrimidine-pyridazinone system enhances kinase selectivity (e.g., c-Met inhibition) .
  • Therapeutic Application: Approved for metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations .

Foretinib (N1’-[3-fluoro-4-[[6-methoxy-7-(3-morpholinopropoxy)-4-quinolyl]oxy]phenyl]-N1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide)

  • Core Structure: Difluorophenyl-cyclopropane dicarboxamide linked to a morpholinopropoxy-quinoline system.
  • Key Differences: Lacks a benzonitrile group but shares a morpholine-derived substituent (3-morpholinopropoxy). The quinoline core and fluorinated aromatic groups contribute to potent multi-kinase inhibition (VEGFR2, c-Met) but may increase off-target toxicity .

Comparative Data Table

Property 3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile Compound 41 Tepotinib Foretinib
Molecular Weight ~375 g/mol (estimated) 465.45 g/mol 569.62 g/mol 740.80 g/mol
Key Functional Groups Morpholinosulfonyl, furan, benzonitrile Nitrodibenzofuran, oxadiazole Piperidine, pyrimidine, pyridazinone Morpholinopropoxy, quinoline
Solubility Moderate (predicted, due to sulfonamide) Low (nitro group reduces polarity) Moderate (piperidine enhances solubility) Low (large hydrophobic core)
Therapeutic Target Hypothesized: Kinases (c-Met, GSK-3β) Unknown c-Met kinase c-Met, VEGFR2, RON kinases
Bioavailability Likely high (compact structure) Unreported High (clinically validated) Moderate (high protein binding)

Research Findings and Implications

  • Structural Advantages: The morpholinosulfonyl group in the target compound may offer superior solubility and target affinity compared to nitro or unsubstituted sulfonyl analogues (e.g., Compound 41) .
  • Metabolic Stability: The furan ring could confer resistance to oxidative metabolism compared to dibenzofuran or quinoline systems, though in vivo studies are needed for validation.

Q & A

Basic Research Question

  • pH Stability : Incubate the compound in buffers ranging from pH 2–9 at 37°C for 24–72 hours. Monitor degradation via HPLC, noting hydrolytic cleavage of the sulfonamide bond in acidic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for the nitrile group) .

How can computational modeling predict the interaction of this compound with biological targets like kinases?

Advanced Research Question

  • Molecular Docking : Use tools like AutoDock Vina to simulate binding to kinase ATP pockets. The morpholinosulfonyl group often forms hydrogen bonds with hinge-region residues (e.g., Met793 in c-Met) .
  • MD Simulations : Assess binding stability over 100 ns trajectories, focusing on sulfonyl group interactions with catalytic lysines .

What are the key considerations in designing a structure-activity relationship (SAR) study for analogs of this compound?

Basic Research Question

  • Core Modifications : Vary substituents on the furan (e.g., halogens) or benzonitrile (e.g., methyl groups) to probe steric and electronic effects .
  • Bioisosteres : Replace the morpholinosulfonyl group with piperazine sulfonamide to compare solubility and potency .
  • Assay Selection : Use kinase inhibition assays (IC₅₀) and logP measurements to correlate structural changes with activity and permeability .

What experimental approaches can elucidate the mechanism of unexpected byproduct formation during synthesis?

Advanced Research Question

  • LC-MS Tracking : Identify intermediates during reaction progression, such as unreacted sulfonyl chloride or dimerization products .
  • Isolation and Characterization : Purify byproducts via column chromatography and analyze with 2D NMR (e.g., HSQC) to assign structures .
  • Kinetic Studies : Vary reaction time and temperature to pinpoint conditions favoring byproduct formation (e.g., prolonged reflux causing nitrile hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.